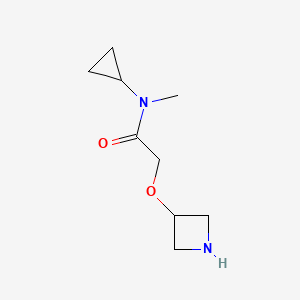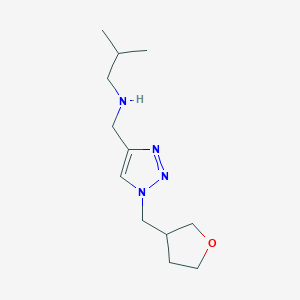
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is a complex organic compound that features a unique structure combining a triazole ring, a tetrahydrofuran moiety, and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Attachment of the Tetrahydrofuran Moiety:
Introduction of the Amine Group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed.
Major Products Formed
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
1-(6-ethyl-8-fluoro-3-(3-methyl-1,2,4-oxadiazol-5-yl)quinolin-2-yl)-N-(tetrahydrofuran-3-yl)piperidin-4-amine: A compound with a similar tetrahydrofuran moiety.
Chloromethyl isopropyl carbonate: Used in similar synthetic applications.
Uniqueness
2-Methyl-N-((1-((tetrahydrofuran-3-yl)methyl)-1h-1,2,3-triazol-4-yl)methyl)propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C12H22N4O |
|---|---|
Molecular Weight |
238.33 g/mol |
IUPAC Name |
2-methyl-N-[[1-(oxolan-3-ylmethyl)triazol-4-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C12H22N4O/c1-10(2)5-13-6-12-8-16(15-14-12)7-11-3-4-17-9-11/h8,10-11,13H,3-7,9H2,1-2H3 |
InChI Key |
JAIWKBVIDAZVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=CN(N=N1)CC2CCOC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


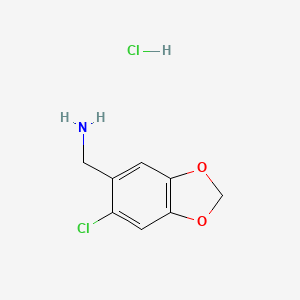
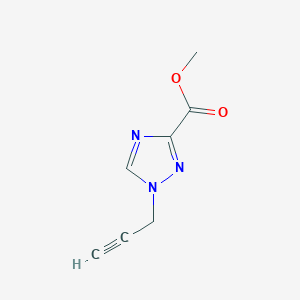

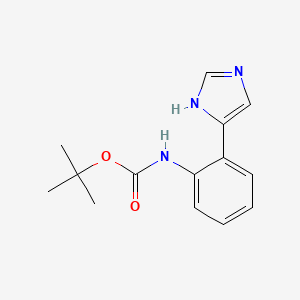

![(2E)-3-{4-[(dimethylcarbamoyl)sulfanyl]-3-methoxyphenyl}prop-2-enoic acid](/img/structure/B13474044.png)
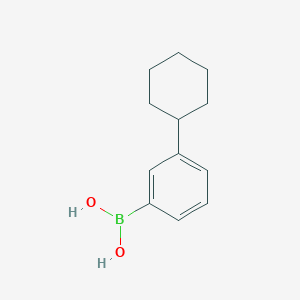
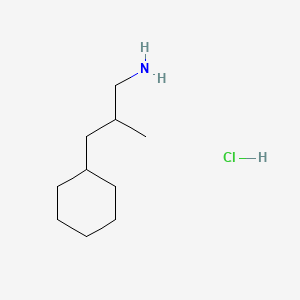
![N-[(furan-3-yl)methyl]cyclopentanamine hydrochloride](/img/structure/B13474073.png)
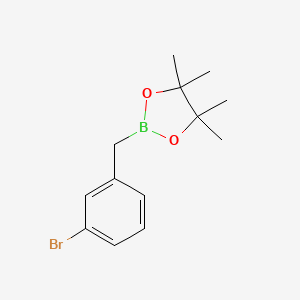
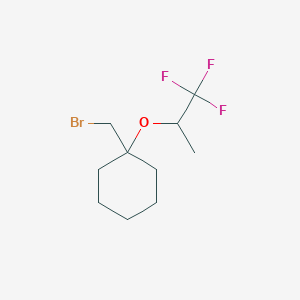

![1-{4-Fluorobicyclo[2.2.1]heptan-1-yl}methanamine hydrochloride](/img/structure/B13474099.png)
